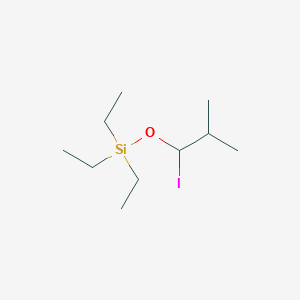

Silane, triethyl(1-iodo-2-methylpropoxy)-

Description

Overview of Organosilicon Chemistry and its Synthetic Utility

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable pillar of modern science. organic-chemistry.org While early work by pioneers like Frederic Kipping laid the groundwork, the field has expanded far beyond the initial focus on silicone polymers. acs.org The unique properties of silicon, being more electropositive than carbon, impart distinct reactivity to organosilicon compounds. nih.gov The Si-C bond is strong and generally stable, yet it can be cleaved under specific conditions. More importantly, the bonds silicon forms with heteroatoms, particularly oxygen (Si-O), are exceptionally strong and stable, a property that is heavily exploited in synthesis. acs.org

The synthetic utility of organosilicon compounds is vast. organic-chemistry.org They are widely used as protecting groups for alcohols, amines, and other functional groups due to their tunable stability and mild removal conditions. organic-chemistry.orgyoutube.com Silanes also function as powerful reducing agents, serve as precursors in cross-coupling reactions to form new carbon-carbon bonds, and act as control elements in stereoselective transformations. organic-chemistry.orgguidechem.com

Significance of Functionalized Silanes in Modern Chemical Synthesis

Functionalized silanes are organosilicon compounds that bear one or more reactive functional groups, either on the silicon atom or within the organic substituents. numberanalytics.com This dual nature allows them to act as molecular bridges, connecting organic and inorganic materials, a property essential in materials science for creating adhesives, sealants, and coatings. worktribe.comnih.gov In organic synthesis, functionalization provides a chemical handle for further transformations. numberanalytics.comchemicalbook.com

The introduction of groups like amino, epoxy, vinyl, or alkoxy moieties creates versatile building blocks for complex molecule synthesis. worktribe.comacs.org For instance, alkoxysilanes are crucial precursors in sol-gel processes and for surface modification, while vinylsilanes undergo stereospecific electrophilic substitution. acs.orgwikipedia.org The ability to tailor the functional group allows chemists to design reagents with specific reactivity and selectivity, making functionalized silanes essential tools for constructing intricate molecular architectures. chemicalbook.com

Historical Development and Contemporary Relevance of Iodinated Organosilanes

The history of iodine in chemistry dates back to its discovery in 1811 and its subsequent recognition as an antiseptic. libretexts.org In organic synthesis, the carbon-iodine (C-I) bond is a key functional group. It is the weakest of the carbon-halogen bonds, making it the most reactive leaving group in nucleophilic substitutions and a ready precursor for organometallic reagents.

The incorporation of iodine into organosilane structures creates iodinated organosilanes, a class of compounds with significant contemporary relevance. The C-I bond provides a site for a wide array of transformations, including cross-coupling reactions (e.g., Suzuki, Stille), formations of organolithium or Grignard reagents, and radical reactions. nih.govnumberanalytics.com Recent research has highlighted iodo silanes as superior alternatives to more common amino silanes for certain applications, such as the solid-phase synthesis of molecularly imprinted polymers, where they lead to higher purity and affinity. worktribe.com The use of iodine(III) reagents to generate radicals has also become a powerful tool in C-H functionalization, further expanding the synthetic utility of organoiodine compounds. nih.gov

Structural Features and Nomenclature of Triethyl(1-iodo-2-methylpropoxy)silane in Academic Research

The compound at the center of this article is systematically named Silane (B1218182), triethyl(1-iodo-2-methylpropoxy)- . Its Chemical Abstracts Service (CAS) number is 176169-66-7 . guidechem.com

The structure possesses several key features that define its chemical persona:

A Triethylsilyl (TES) Ether: An alcohol has been protected or functionalized with a triethylsilyl group (-Si(CH₂CH₃)₃). The TES group is a common silyl (B83357) ether protecting group, known for its intermediate steric bulk and specific reactivity profile. nih.govwikipedia.org

A Secondary Iodide: An iodine atom is attached to a secondary carbon. This functionality is a prime site for chemical reactions, such as substitution or elimination, and for the formation of organometallic or radical intermediates. numberanalytics.com

Two Chiral Centers: The molecule contains two adjacent stereocenters: one at the carbon atom bonded to the iodine (C1 of the propoxy chain) and one at the adjacent carbon (C2). This inherent chirality suggests its potential use as a stereodefined building block in asymmetric synthesis.

The combination of a moderately labile silyl ether with a highly reactive secondary iodide on a chiral scaffold makes this molecule a potentially valuable intermediate for advanced organic synthesis.

Properties

CAS No. |

176169-66-7 |

|---|---|

Molecular Formula |

C10H23IOSi |

Molecular Weight |

314.28 g/mol |

IUPAC Name |

triethyl-(1-iodo-2-methylpropoxy)silane |

InChI |

InChI=1S/C10H23IOSi/c1-6-13(7-2,8-3)12-10(11)9(4)5/h9-10H,6-8H2,1-5H3 |

InChI Key |

IKWWBKAKLUHZEK-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OC(C(C)C)I |

Origin of Product |

United States |

Plausible Synthesis and Expected Characterization

While specific literature detailing the synthesis of Silane (B1218182), triethyl(1-iodo-2-methylpropoxy)- is not publicly prevalent, a highly plausible synthetic route can be devised based on well-established methods for silyl (B83357) ether formation. organic-chemistry.org

The most direct approach would involve the silylation of the corresponding alcohol, 1-iodo-2-methylpropan-1-ol (B14372471). This reaction would typically be carried out by treating the alcohol with triethylsilyl chloride (TESCl) in the presence of a mild base, such as imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.org The imidazole acts as a catalyst and acid scavenger, facilitating the formation of the silyl ether.

Plausible Synthetic Scheme:

(A representative reaction scheme showing 1-iodo-2-methylpropan-1-ol reacting with triethylsilyl chloride and imidazole to yield the target compound and imidazole hydrochloride.)

Expected Spectroscopic Characteristics

Spectroscopic analysis would be essential for confirming the structure of the compound.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for each part of the molecule. The triethylsilyl group would typically appear as a quartet and a triplet in the upfield region (approx. 0.5-1.0 ppm). The isopropyl group would show a doublet for the two methyl groups and a multiplet for the methine proton. The proton on the carbon bearing the iodine (H-C1) would likely appear as a downfield doublet.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct resonances for the ethyl carbons of the TES group, the carbons of the isopropyl moiety, and the key C-O and C-I carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-H stretching vibrations around 2800-3000 cm⁻¹ and a prominent Si-O-C stretching band, typically in the 1050-1150 cm⁻¹ region.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Si-CH₂-CH₃ | ~ 0.9 - 1.0 | Triplet |

| Si-CH₂-CH₃ | ~ 0.5 - 0.7 | Quartet |

| CH(CH₃)₂ | ~ 1.0 - 1.2 | Doublet |

| CH(CH₃)₂ | ~ 1.9 - 2.2 | Multiplet |

Chemical Properties and Potential Reactivity

The reactivity of Silane (B1218182), triethyl(1-iodo-2-methylpropoxy)- is dictated by its two primary functional groups: the triethylsilyl ether and the secondary alkyl iodide.

Potential Applications in Stereoselective Synthesis

Given its chiral nature, the most compelling potential application for Silane (B1218182), triethyl(1-iodo-2-methylpropoxy)- is as a versatile intermediate in stereoselective synthesis.

Advanced Applications in Organic Synthesis and Materials Science Precursor Chemistry

Triethyl(1-iodo-2-methylpropoxy)silane as a Chiral Building Block in Complex Molecule Synthesis

The presence of a chiral center bearing an iodine atom marks Triethyl(1-iodo-2-methylpropoxy)silane as a valuable chiral building block. The triethylsilyl ether group serves as a robust protecting group for the hydroxyl function, allowing the iodinated stereocenter to be manipulated selectively in various synthetic transformations. wikipedia.orgnumberanalytics.comharvard.edu

The carbon-iodine bond is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. In a chiral molecule like Triethyl(1-iodo-2-methylpropoxy)silane, the stereochemistry of this center is of paramount importance. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful methods for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. wikipedia.orglibretexts.orgyoutube.com

Research on related chiral secondary alkyl halides has shown that these reactions can proceed with high stereochemical fidelity. For instance, nickel-catalyzed Negishi couplings of secondary alkyl halides with organozinc reagents have been developed to minimize isomerization and β-hydride elimination, which are common side reactions that can compromise stereochemical integrity. nih.govorganic-chemistry.org Similarly, asymmetric Suzuki couplings of racemic α-haloamides have been achieved with high enantiomeric excess using chiral nickel catalysts, demonstrating that the chiral environment of the catalyst can control the stereochemical outcome. acs.org

The iodinated stereocenter in Triethyl(1-iodo-2-methylpropoxy)silane could, in principle, be used in such enantioselective transformations. The outcome of the coupling reaction, whether it proceeds with retention or inversion of stereochemistry, often depends on the specific catalytic system and reaction mechanism (e.g., Sₙ2-like or radical pathways). wikipedia.org

Table 1: Representative Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides This table presents representative data for analogous systems to illustrate the potential of Triethyl(1-iodo-2-methylpropoxy)silane in similar transformations.

| Catalyst/Ligand | Electrophile | Nucleophile | Product Yield (%) | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| NiCl₂(PCy₃)₂ | Secondary Alkyl Bromide | Arylzinc Bromide | 85 | High Retention | nih.gov |

| NiBr₂·diglyme / Chiral Diamine | Racemic α-Chloroamide | Arylboronic Acid | 88 | >90% ee | acs.org |

Chiral building blocks are fundamental to the total synthesis of natural products and their analogs, which are crucial in drug discovery. frontiersin.orgnih.govacs.orgnih.gov The structural motif present in Triethyl(1-iodo-2-methylpropoxy)silane, a protected chiral hydroxy-iodo-alkane, is a feature found in intermediates for the synthesis of various bioactive molecules. nih.gov

For example, the synthesis of complex natural products often involves the coupling of chiral fragments. The iodinated portion of Triethyl(1-iodo-2-methylpropoxy)silane could be coupled with another complex fragment via a cross-coupling reaction. wikipedia.orgacs.org Following the key bond-forming step, the triethylsilyl ether can be selectively removed under mild conditions using fluoride (B91410) reagents (like TBAF) or acid, unmasking the alcohol for further functionalization. wikipedia.orglibretexts.org This strategy allows for the modular and convergent synthesis of complex targets.

The synthesis of chiral amines, a common feature in pharmaceuticals, has been accomplished using nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides. acs.org This demonstrates another potential pathway where the iodinated silane (B1218182) could serve as an electrophile to construct complex amine-containing bioactive scaffolds. Furthermore, chiral iodo-compounds have been utilized as precursors for catalysts in asymmetric synthesis, highlighting another layer of their utility. acs.orgacs.org

Utilization in Polymer Chemistry and Controlled Polymerization Techniques

The reactivity of the carbon-iodine bond also positions Triethyl(1-iodo-2-methylpropoxy)silane as a potential precursor in polymer chemistry, particularly in methods that allow for precise control over polymer architecture.

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgcmu.edu The process relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal catalyst. acs.orglibretexts.org

Alkyl iodides are effective initiators for ATRP, particularly for acrylate (B77674) monomers. acs.org The carbon-iodine bond in Triethyl(1-iodo-2-methylpropoxy)silane is susceptible to homolytic cleavage by a suitable transition metal complex (e.g., copper(I)), generating a radical that can initiate polymerization. The reactivity of alkyl halide initiators in ATRP generally follows the order of tertiary > secondary > primary, which aligns with the stability of the resulting radical. acs.org

The use of a functional initiator like Triethyl(1-iodo-2-methylpropoxy)silane would result in a polymer chain with a triethylsilyloxy group at one end. This allows for post-polymerization modification, where the silyl (B83357) group can be removed to reveal a hydroxyl group, enabling the synthesis of telechelic polymers or the grafting of the polymer onto surfaces.

Table 2: General Components and Conditions for ATRP Initiated by Alkyl Halides This table provides a general overview of ATRP systems where a compound like Triethyl(1-iodo-2-methylpropoxy)silane could potentially serve as an initiator.

| Component | Example | Function | Reference |

|---|---|---|---|

| Initiator | Ethyl α-bromoisobutyrate, Alkyl Iodides | Source of initiating radical; determines end-group functionality | acs.orglibretexts.org |

| Catalyst | Cu(I)Br, Cu(I)Cl | Reversibly activates the dormant species | wikipedia.org |

| Ligand | PMDETA, bipyridine derivatives | Solubilizes and modulates the activity of the metal catalyst | wikipedia.org |

| Monomer | Styrene, (Meth)acrylates, Acrylonitrile | Building blocks of the polymer chain | acs.org |

| Solvent | Toluene, Anisole, DMF | Solubilizes reactants and polymer | wikipedia.org |

Organosilicon polymers exhibit a wide range of useful properties, including thermal stability and low surface energy. mdpi.com Functionalized organosilanes can be used as monomers or modifiers to create polymers with specific properties and architectures. google.com

Triethyl(1-iodo-2-methylpropoxy)silane could be incorporated into organosilicon polymers through several routes. For instance, if the iodine is first converted to a reactive group compatible with polymerization (e.g., a vinyl or acrylic group via a coupling reaction), the resulting monomer could be copolymerized with other silane or organic monomers. silicone-surfactant.com This would introduce the chiral propoxy side chain into the polymer structure, potentially influencing its physical properties, such as its interaction with other chiral molecules or its self-assembly behavior.

Precursor for Advanced Catalysts and Ligands

The development of new chiral ligands is essential for advancing asymmetric catalysis. rsc.org Chiral iodoalkanes can serve as valuable starting materials for the synthesis of such ligands. acs.orgnih.govnih.gov The iodine atom can be replaced by a variety of other functional groups through nucleophilic substitution or organometallic intermediates.

For example, treatment of Triethyl(1-iodo-2-methylpropoxy)silane with an organolithium reagent or magnesium metal could generate a chiral organolithium or Grignard reagent. This nucleophilic species could then be reacted with suitable electrophiles (e.g., PCl₃, chlorodiphenylphosphine) to introduce phosphine (B1218219) moieties, creating a chiral phosphine ligand. The presence of the silyl ether provides a handle for further modification or for tuning the steric and electronic properties of the resulting ligand. Chiral aziridine-based ligands, for example, have proven effective in asymmetric alkylation reactions. rsc.orgresearchgate.net The synthesis of such complex ligands often relies on multi-step sequences starting from readily available chiral building blocks. acs.orgcardiff.ac.uk

Synthesis of Ligands for Metal-Catalyzed Reactions

The development of novel ligands is a cornerstone of advancing transition-metal catalysis. rsc.org Silyl ligands, in particular, are gaining prominence due to their unique electronic and steric properties, which can significantly influence the reactivity and selectivity of catalytic reactions. rsc.org While direct research on the application of Silane, triethyl(1-iodo-2-methylpropoxy)- in ligand synthesis is not extensively documented, its structure suggests a viable pathway for creating new ligand architectures.

The presence of the iodo group in Silane, triethyl(1-iodo-2-methylpropoxy)- allows for its participation in a variety of coupling reactions. For instance, it could potentially undergo reactions analogous to those of other iodo silanes, which have been investigated as substrates in solid-phase synthesis. nih.gov This functionality could be exploited to attach the silane molecule to a larger organic framework, thereby introducing a bulky and electronically distinct silyl group. Such silyl-functionalized molecules could then act as ligands for transition metals, with the potential to modulate the metal center's activity in catalytic processes such as cross-coupling and hydrofunctionalization reactions. rsc.org

The general reactivity of the Si-H bond in compounds like triethylsilane as a reducing agent in organic synthesis is well-established. dakenam.com While Silane, triethyl(1-iodo-2-methylpropoxy)- does not possess a direct Si-H bond, the broader field of organosilicon chemistry underscores the versatility of silicon-containing compounds as intermediates in the synthesis of complex organic molecules, including those designed for catalytic applications. dakenam.com

Development of Silicon-Based Catalysts

The creation of silicon-based catalysts is an emerging field driven by the desire for more sustainable and efficient chemical transformations. Although specific examples of Silane, triethyl(1-iodo-2-methylpropoxy)- being used to develop such catalysts are not prevalent in the literature, its chemical nature offers intriguing possibilities.

One potential route involves the immobilization of the silane onto a solid support, such as silica (B1680970) or other metal oxides. The triethoxysilyl group can readily undergo hydrolysis and condensation reactions, forming stable covalent bonds with surface hydroxyl groups. researchgate.net This would result in a surface functionalized with the iodo-2-methylpropoxy moiety. This tethered organic group could then be further modified to introduce a catalytically active site. For example, the iodo group could serve as a handle for subsequent chemical transformations to attach a known catalytic species.

Furthermore, the principles of creating hybrid organic-inorganic materials, where organoalkoxysilanes are key precursors, can be extended to catalyst design. mdpi.com By co-condensing Silane, triethyl(1-iodo-2-methylpropoxy)- with other silicon-based precursors like tetraethoxysilane (TEOS), it is possible to create a porous silica network with the iodo-functional group distributed throughout the material. researchgate.net This functionalized porous material could then serve as a heterogeneous catalyst, with the accessibility and reactivity of the active sites influenced by the material's architecture.

Applications in Surface Modification and Nanomaterial Functionalization

The ability of silanes to form robust bonds with inorganic surfaces makes them indispensable tools for tailoring the surface properties of a wide range of materials, including nanoparticles. researchgate.netnih.gov

Grafting of Silane Moieties onto Inorganic Surfaces

The grafting of Silane, triethyl(1-iodo-2-methylpropoxy)- onto inorganic surfaces is a chemically intuitive process, though specific studies on this molecule are limited. The fundamental chemistry involves the hydrolysis of the triethylsiloxy group to form reactive silanols. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica, titania, or alumina, forming stable Si-O-metal or Si-O-Si bonds. researchgate.netgelest.com

This surface modification can dramatically alter the chemical and physical properties of the substrate. For instance, the grafting of this particular silane would introduce an organic layer characterized by the iodo-2-methylpropoxy group. This would be expected to increase the hydrophobicity of an otherwise hydrophilic inorganic surface. The presence of the iodine atom also introduces a site for further chemical reactions, allowing for the subsequent attachment of other functional molecules. This two-step functionalization strategy is a common and powerful method for creating highly tailored surfaces. Iodo silanes, in general, have been highlighted as potentially superior alternatives to more commonly used amino silanes for the immobilization of molecules in certain applications. nih.gov

Role in the Preparation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, often referred to as ORMOSILs (Organically Modified Silicates), are synthesized through the sol-gel co-condensation of organoalkoxysilanes with traditional silica precursors like TEOS. researchgate.netnih.gov These materials combine the desirable properties of both organic polymers (e.g., functionality, flexibility) and inorganic glasses (e.g., rigidity, thermal stability). mdpi.com

Silane, triethyl(1-iodo-2-methylpropoxy)- is a prime candidate for use as an organoalkoxysilane precursor in the synthesis of such hybrid materials. Its co-condensation with TEOS would lead to the formation of a silica network where the iodo-2-methylpropoxy group is covalently incorporated into the inorganic matrix. The properties of the resulting hybrid material, such as its porosity, surface chemistry, and mechanical strength, could be tuned by varying the molar ratio of the silane precursor to TEOS. nih.gov

The incorporation of the iodo-functional group provides a reactive handle within the bulk of the material. This internal functionality could be used for a variety of post-synthesis modifications. For example, it could serve as a point of attachment for cross-linking agents, polymers, or biologically active molecules, leading to the creation of advanced functional materials for applications in coatings, sensors, or separation media. google.com The general methodology of using silane coupling agents to bridge organic and inorganic components is a well-established principle in materials science. shinetsusilicone-global.com

Future Research Directions and Emerging Paradigms for Triethyl 1 Iodo 2 Methylpropoxy Silane

Exploration of Photoredox and Electrosynthetic Pathways for Synthesis and Transformation

Modern synthetic methods driven by light and electricity offer powerful alternatives to traditional thermal reactions, providing unique reactivity under mild conditions. For a molecule such as triethyl(1-iodo-2-methylpropoxy)silane, these techniques could be instrumental in both its construction and subsequent functionalization.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, is a promising strategy. thieme-connect.com The synthesis of the target compound could be envisioned through a photocatalytic iodoetherification of an appropriate alkenyl silyl (B83357) ether. More compelling are the potential transformations. The carbon-iodine bond is susceptible to homolytic cleavage upon reduction by an excited photocatalyst, generating a secondary alkyl radical. This reactive intermediate could participate in a host of reactions, including Giese-type additions to electron-deficient alkenes, Minisci-type reactions with heteroarenes, or atom transfer radical polymerization (ATRP).

Electrosynthesis provides a reagent-free method to generate reactive species. Anodic oxidation could potentially be used to form an iodonium (B1229267) species for the initial synthesis, while cathodic reduction could cleave the C-I bond to generate the same alkyl radical accessible via photoredox catalysis. The ability to finely tune the applied potential offers a high degree of control over the reaction's selectivity, potentially minimizing side reactions.

Table 1: Comparison of Hypothetical Photoredox and Electrosynthetic Strategies

| Feature | Photoredox Catalysis Strategy | Electrosynthetic Strategy |

|---|---|---|

| Activation Method | Visible light absorption by a photocatalyst (e.g., Eosin Y, Iridium or Ruthenium complexes). thieme-connect.com | Direct electron transfer at an electrode surface (anodic or cathodic). |

| Radical Generation | SET from/to excited photocatalyst to cleave C-I bond. | Cathodic reduction of the C-I bond. |

| Hypothetical Transformation | Giese addition: Reaction of the generated radical with an electron-deficient alkene. | Kolbe-type dimerization at an anode (if a corresponding carboxylate were used). |

| Key Advantages | Mild reaction conditions, high functional group tolerance, catalyst-driven reactivity. | Reagent-free activation, precise control via applied potential, high scalability. |

| Potential Challenges | Catalyst cost and removal, light penetration in scaled-up reactions. | Electrolyte/solvent compatibility, electrode passivation, cell design complexity. |

Development of Sustainable and Biocatalytic Approaches

The push towards greener and more sustainable chemical manufacturing necessitates the exploration of biocatalysis. Enzymes offer unparalleled selectivity, often operating in aqueous media under mild temperature and pH conditions, thus reducing energy consumption and waste. mdpi.comnih.gov

For a chiral molecule like triethyl(1-iodo-2-methylpropoxy)silane, biocatalysis presents a compelling route for enantioselective synthesis. The precursor, 1-iodo-2-methylpropan-1-ol (B14372471), contains a stereocenter that could be established with high fidelity using ketoreductases (KREDs) for the asymmetric reduction of a corresponding ketone. researchgate.net Directed evolution of enzymes has already demonstrated the ability to create novel biocatalysts for reactions not found in nature, including the formation of carbon-silicon bonds and the metabolism of organosilicon compounds. mdpi.com It is conceivable that enzymes could be engineered to directly catalyze the silylation of the iodohydrin or even perform a regioselective ring-opening of a precursor epoxide with an iodide nucleophile.

The use of whole-cell biocatalysts, such as unconventional yeasts, could further enhance sustainability by eliminating the need for costly enzyme purification. researchgate.net These robust organisms can withstand harsh industrial conditions and contain a broad arsenal (B13267) of enzymes capable of performing complex transformations. researchgate.net

Table 2: Potential Biocatalytic Approaches for Synthesis

| Enzyme Class | Potential Application | Synthetic Step Targeted |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of 1-iodo-2-methyl-1-propanone. | Establishment of the chiral center in the alcohol precursor. researchgate.net |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemic 1-iodo-2-methylpropan-1-ol via selective acylation. | Separation of enantiomers of the alcohol precursor. |

| Haloalkane Dehalogenases | Potential for dehalogenation (as an undesired reaction) or engineered for synthetic utility. | Transformation of the C-I bond. |

| Engineered Cytochrome P450 | Hypothetical directed evolution for C-H silylation or C-Si bond formation. | Direct synthesis or modification of the organosilane moiety. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing reactions in continuous-flow reactors, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. syrris.comnih.gov For reactions involving potentially unstable intermediates or hazardous reagents, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time. umontreal.ca

A multi-step, automated synthesis of triethyl(1-iodo-2-methylpropoxy)silane could be designed using a modular flow platform. chemrxiv.org Such a sequence could involve the pumping of starting materials through sequential reactor coils or packed-bed cartridges, each performing a specific transformation. For instance, the initial formation of an alkoxide could be followed by in-line silylation and a subsequent iodination step, with purification modules integrated between reactive steps to remove byproducts or excess reagents. thieme-connect.de This approach minimizes manual handling and allows for rapid reaction optimization by systematically varying flow rates, stoichiometry, and temperature. vapourtec.com The use of iodo-functionalized silanes has been shown to be effective in solid-phase synthesis, a technique highly compatible with flow systems. nih.gov

Table 3: Hypothetical Automated Flow Synthesis of Triethyl(1-iodo-2-methylpropoxy)silane

| Module / Step | Reagents / Catalyst | Reactor Type | Temp (°C) | Residence Time | Purpose |

|---|---|---|---|---|---|

| 1: Aldehyde Functionalization | Isobutyraldehyde, TMS-CN, ZnI₂ | Micro-coil reactor | 25 | 2 min | Formation of silylated cyanohydrin. |

| 2: Reduction | Diisobutylaluminium hydride (DIBAL-H) | T-mixer followed by coil reactor | -78 to 0 | 5 min | Reduction of nitrile to amino alcohol. |

| 3: Silylation | Triethylsilyl chloride, Imidazole (B134444) | Packed-bed (imidazole) | 40 | 10 min | Protection of primary alcohol. |

| 4: Diazotization/Iodination | Isoamyl nitrite, Diiodomethane | Heated microreactor | 60 | 3 min | Conversion of amino group to iodide. |

| 5: Workup/Purification | Immobilized scavenger resin | Packed-bed column | 25 | 1 min | Removal of excess reagents and byproducts. thieme-connect.de |

Predictive Modeling and Machine Learning for Reaction Optimization and Discovery

The vast and complex parameter space of chemical reactions makes traditional one-variable-at-a-time optimization inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. youtube.com By training algorithms on existing reaction data, ML models can predict reaction outcomes, suggest optimal conditions, and even propose novel reaction pathways. rsc.org

For the synthesis of triethyl(1-iodo-2-methylpropoxy)silane, an ML model could be developed to optimize yield by simultaneously varying parameters such as catalyst choice, solvent, temperature, and reagent concentration. This is particularly valuable when combined with automated flow synthesis platforms, creating a closed-loop system where the algorithm suggests experiments, the platform executes them, and the results are fed back to refine the model.

Furthermore, machine learning potentials are being developed that can accurately model the potential energy surface of molecules, allowing for the simulation of reaction dynamics and the prediction of material properties without the computational expense of quantum mechanical calculations. aps.orgchemrxiv.org Such a model for silicon-containing compounds could be used to predict the stability and reactivity of triethyl(1-iodo-2-methylpropoxy)silane, guiding experimental efforts toward the most promising applications.

Table 4: Machine Learning Applications in the Chemistry of Triethyl(1-iodo-2-methylpropoxy)silane

| ML Application Area | Model Type | Objective |

|---|---|---|

| Reaction Optimization | Bayesian Optimization, Random Forest | Predict reaction yield and selectivity based on input parameters (e.g., temp, solvent, catalyst). |

| Retrosynthesis Planning | Transformer-based models, Graph Neural Networks | Propose novel and efficient synthetic routes to the target molecule. |

| Property Prediction | Gaussian Approximation Potential (GAP), Neural Network Potential (NNP) | Predict physical and chemical properties (e.g., stability, bond dissociation energies). aps.org |

| Catalyst Discovery | Generative Models (e.g., GANs, VAEs) | Design novel catalysts for specific transformations of the target molecule. youtube.com |

Unexplored Reactivity Patterns and Novel Applications

The true value of a chemical compound is often realized through the discovery of unexpected reactivity. The unique combination of a bulky triethylsilyl ether and a secondary iodide in triethyl(1-iodo-2-methylpropoxy)silane suggests several avenues for exploration.

The steric hindrance of the triethylsilyl group could influence the stereochemical outcome of reactions at the adjacent iodinated carbon. This could be exploited in stereoselective cross-coupling reactions or nucleophilic substitutions. The interaction between the silicon atom and the iodine or the ether oxygen could lead to novel rearrangement pathways, such as a silyl-assisted 1,2-migration.

Potential applications could arise from this unexplored reactivity. For example, radical-initiated cyclization reactions, where the C-I bond is homolytically cleaved, could lead to the formation of functionalized siloxacyclopentanes. These cyclic siloxanes are valuable building blocks in materials science and medicinal chemistry. The compound could also serve as a precursor for generating silyl-substituted carbocations or carbenes, highly reactive intermediates for complex organic synthesis.

Table 5: Proposed Unexplored Reactions and Potential Products

| Reaction Type | Proposed Reagents | Potential Product Class | Rationale / Novelty |

|---|---|---|---|

| Radical Cyclization | AIBN, Bu₃SnH | Functionalized Siloxacyclopentane | Intramolecular cyclization onto the silyl group or an appended unsaturated moiety. |

| Silyl-Assisted Rearrangement | Lewis Acid (e.g., B(C₆F₅)₃) nih.gov | Rearranged Isomeric Silyl Ether | Lewis acid activation could promote migration of the triethylsilyl group. |

| Transition Metal-Catalyzed Cross-Coupling | Pd or Ni catalyst, Organometallic reagent (e.g., R-ZnX) | Functionalized Triethylsilyl Ether | Coupling at the C-I bond to form new C-C, C-N, or C-O bonds. |

| Elimination to Alkenylsilane | Non-nucleophilic base | Triethyl(2-methylprop-1-en-1-yloxy)silane | Formation of a silyl enol ether via elimination of HI. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.